BenchChemオンラインストアへようこそ!

(2s,3s,4r,5s)-2-(1h-Benzimidazol-2-Yl)-5-Methylpyrrolidine-3,4-Diol

alpha-L-fucosidase inhibition iminocyclitol Ki determination

The compound (2S,3S,4R,5S)-2-(1H-benzimidazol-2-yl)-5-methylpyrrolidine-3,4-diol (CAS 869858-00-4; molecular formula C₁₂H₁₅N₃O₂; MW 233.27 g/mol) is a fully stereodefined 5-membered iminocyclitol (pyrrolidine-3,4-diol) belonging to the class of iminosugar-based glycosidase inhibitors. It was designed as a transition-state mimic of α-L-fucosidase (EC 3.2.1.51, GH29 family), with all four chiral centres (2S,3S,4R,5S) matching the absolute configuration of L-fucopyranosides.

Molecular Formula C12H15N3O2
Molecular Weight 233.27 g/mol
Cat. No. B13089310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2s,3s,4r,5s)-2-(1h-Benzimidazol-2-Yl)-5-Methylpyrrolidine-3,4-Diol
Molecular FormulaC12H15N3O2
Molecular Weight233.27 g/mol
Structural Identifiers
SMILESCC1C(C(C(N1)C2=NC3=CC=CC=C3N2)O)O
InChIInChI=1S/C12H15N3O2/c1-6-10(16)11(17)9(13-6)12-14-7-4-2-3-5-8(7)15-12/h2-6,9-11,13,16-17H,1H3,(H,14,15)/t6-,9+,10+,11-/m0/s1
InChIKeyWKDUAKZZRFRSAE-HCPDIIQCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (2S,3S,4R,5S)-2-(1H-Benzimidazol-2-Yl)-5-Methylpyrrolidine-3,4-Diol as a Stereochemically Defined α-L-Fucosidase Inhibitor


The compound (2S,3S,4R,5S)-2-(1H-benzimidazol-2-yl)-5-methylpyrrolidine-3,4-diol (CAS 869858-00-4; molecular formula C₁₂H₁₅N₃O₂; MW 233.27 g/mol) is a fully stereodefined 5-membered iminocyclitol (pyrrolidine-3,4-diol) belonging to the class of iminosugar-based glycosidase inhibitors [1]. It was designed as a transition-state mimic of α-L-fucosidase (EC 3.2.1.51, GH29 family), with all four chiral centres (2S,3S,4R,5S) matching the absolute configuration of L-fucopyranosides [1]. This compound carries a 1H-benzimidazol-2-yl substituent at C-2, distinguishing it from simpler fuco-configured iminosugars such as 1-deoxyfuconojirimycin (DFJ) [2]. Its enzyme-inhibitor complex has been structurally characterised by X-ray crystallography at 1.73 Å resolution (PDB 4J28), providing atomic-level validation of its binding mode [2].

Why Generic Substitution Is Not Advisable for (2S,3S,4R,5S)-2-(1H-Benzimidazol-2-Yl)-5-Methylpyrrolidine-3,4-Diol


In-class iminosugar fucosidase inhibitors cannot be interchanged without altering biological outcome, because inhibitory potency and selectivity are exquisitely dependent on (i) the absolute stereochemistry at all four pyrrolidine ring positions, and (ii) the nature of the C-2 substituent [1]. The (2S,3S,4R,5S) configuration is mandatory for mimicking the L-fucopyranoside transition state; the epimeric (2S,3R,4S,5S) series loses approximately 3-fold potency against bovine kidney α-L-fucosidase [1]. Furthermore, the benzimidazole moiety at C-2 provides a specific hydrogen-bonding and π-stacking network within the enzyme active site that is structurally validated (PDB 4J28) and cannot be replicated by simpler alkyl or phenylamino substituents [2]. Even within the same stereochemical series, exchanging the benzimidazol-2-yl group for a biphenyl-4-ylamino-methyl group alters Ki by a factor of 2, demonstrating that the pharmacophore is not interchangeable [1].

Quantitative Comparative Evidence Guide: (2S,3S,4R,5S)-2-(1H-Benzimidazol-2-Yl)-5-Methylpyrrolidine-3,4-Diol vs. Closest Analogs


Inhibitory Potency Against Bovine Kidney α-L-Fucosidase: Direct Comparison with the Closest Structural Analog

The target compound inhibits bovine kidney α-L-fucosidase (EC 3.2.1.51) with a Ki of 80 nM (0.00008 mM), as reported in the primary structure–activity study by Moreno-Clavijo et al. [1]. Its closest structural congener, (2S,3S,4R,5S)-2-[(biphenyl-4-ylamino)methyl]-5-methylpyrrolidine-3,4-diol—which shares the identical pyrrolidine stereochemistry but bears a larger biphenylamino-methyl substituent at C-2 in place of the benzimidazol-2-yl group—exhibits a Ki of 40 nM (0.00004 mM) in the same assay [1]. The 2-fold difference in potency demonstrates that the benzimidazole moiety partially compensates for the entropic penalty of a smaller substituent while retaining low-nanomolar affinity.

alpha-L-fucosidase inhibition iminocyclitol Ki determination

Stereochemical Discrimination: Potency Advantage Over the (2S,3R,4S,5S) Epimer

The absolute configuration at C-3 and C-4 of the pyrrolidine ring is a critical determinant of inhibitory activity. The target compound (2S,3S,4R,5S configuration) displays a Ki of 80 nM against bovine kidney α-L-fucosidase, whereas the epimeric compound (2S,3R,4S,5S)-2-methyl-5-(phenylamino)pyrrolidine-3,4-diol, which has inverted stereochemistry at C-3 and C-4, yields a Ki of 237 nM (0.000237 mM) in the same study [1]. This represents an approximately 3-fold loss of potency upon stereochemical inversion, confirming that the L-fuco configuration is essential for high-affinity binding.

stereochemistry–activity relationship epimer comparison fucosidase inhibitor design

Mammalian vs. Bacterial Enzyme Selectivity: 25-Fold Preference for Bovine over Bacteroides thetaiotaomicron α-L-Fucosidase

Inhibition potency is strongly dependent on the enzyme source. The target compound inhibits bovine kidney α-L-fucosidase with a Ki of 80 nM [1], but against the recombinant GH29 α-L-fucosidase from Bacteroides thetaiotaomicron (BtFuc2970) the Ki is 2,000 nM (2 μM), as determined by Wright et al. [2]. This represents a 25-fold selectivity window favouring the mammalian orthologue. The co-crystal structure with BtFuc2970 (PDB 4J28, 1.73 Å) reveals that the inhibitor binds in a ³E conformation mimicking the proposed ³H₄ half-chair transition state, with the benzimidazole ring occupying a hydrophobic sub-pocket that differs in contour between bacterial and mammalian enzymes [2].

species selectivity GH29 fucosidase cross-species inhibition profiling

Atomic-Resolution Binding Mode Validation: X-Ray Co-Crystal Structure at 1.73 Å (PDB 4J28)

The target compound is one of the few benzimidazole-containing pyrrolidine-3,4-diol fucosidase inhibitors for which a high-resolution co-crystal structure has been deposited. PDB entry 4J28 (resolution 1.73 Å) shows the inhibitor bound to BtFuc2970 in a ³E conformation, mimicking the ³H₄ half-chair oxocarbenium-ion-like transition state [1]. The benzimidazole N–H forms a hydrogen bond with the catalytic acid/base residue (Asp224 in BtFuc2970 numbering), while the benzimidazole aromatic system engages in edge-to-face π-stacking with a conserved tryptophan residue in the −1 subsite [1]. By contrast, the simpler benchmark inhibitor 1-deoxyfuconojirimycin (DFJ, Ki = 26 nM against bovine enzyme [2]) lacks this aromatic substituent and relies solely on hydroxyl-mediated hydrogen bonding, offering a structurally less informative scaffold for structure-guided design.

X-ray crystallography enzyme-inhibitor complex transition-state mimic

Glycosidase Selectivity Profile: Class-Level Evidence for α-L-Fucosidase Selectivity Over a Panel of 13 Commercial Glycosidases

In the foundational 2009 study, all pyrrolidine-3,4-diol derivatives bearing the L-fuco stereochemistry and aromatic C-2 substituents—including the target benzimidazole compound—were screened against a panel of 13 commercially available glycosidases [1]. The publication explicitly states that this compound class are 'potent and selective inhibitors of α-L-fucosidases in the nM range' [1]. While the full inhibition matrix (IC₅₀ or % inhibition at fixed concentration for each enzyme) is not publicly tabulated for this specific compound, the class-level conclusion of selectivity is reinforced by the 2005 communication by Moreno-Vargas et al., which demonstrated that N-phenylaminomethyl benzimidazolyl moieties at C-2 'increase the potency and selectivity of the inhibitory activity of these systems towards α-L-fucosidases' [2].

glycosidase panel screening off-target selectivity fucosidase specificity

Validated Application Scenarios for (2S,3S,4R,5S)-2-(1H-Benzimidazol-2-Yl)-5-Methylpyrrolidine-3,4-Diol


Chemical Probe for α-L-Fucosidase Structural Biology and Transition-State Analysis

The availability of a high-resolution co-crystal structure (PDB 4J28, 1.73 Å) with BtFuc2970 makes this compound an ideal chemical probe for structural studies of GH29 fucosidases [1]. Researchers can use it to generate additional enzyme-inhibitor complexes for X-ray crystallography or cryo-EM, exploiting the benzimidazole moiety as an anomalous scatterer or fluorescent reporter. The validated ³E conformation provides a reference point for comparing transition-state mimicry across different iminosugar scaffolds [1].

Reference Inhibitor for Mammalian α-L-Fucosidase Activity Assays and Biomarker Validation

With a bovine kidney Ki of 80 nM and 25-fold selectivity over the bacterial orthologue, this compound serves as a well-characterised positive control for mammalian α-L-fucosidase inhibition studies [1][2]. It is suitable for dose-response calibration in biochemical assays measuring fucosidase activity in tissue homogenates, serum, or cell lysates, and for benchmarking the potency of newly synthesised fucosidase inhibitors [1].

Scaffold for Medicinal Chemistry Optimisation Targeting Fucosidase-Related Pathologies

The benzimidazole C-2 substituent provides a synthetically tractable vector for structure–activity relationship (SAR) expansion. The co-crystal structure (PDB 4J28) reveals that the benzimidazole occupies a hydrophobic pocket adjacent to the catalytic residues, suggesting that modifications at the benzimidazole 5- and 6-positions could modulate potency, selectivity, and physicochemical properties [1]. This compound is therefore a suitable starting point for programmes targeting fucosidase-dependent processes in cancer metastasis, inflammation, and lysosomal storage disorder fucosidosis [1][2].

Stereochemical Standard for Chiral Purity Verification of Pyrrolidine-3,4-Diol Iminosugars

Given the 3-fold potency penalty observed for the (2S,3R,4S,5S) epimer [1], this compound can serve as a reference standard for chiral chromatographic methods (e.g., chiral HPLC or SFC) to verify the enantiomeric and diastereomeric purity of synthetic batches of pyrrolidine-3,4-diol fucosidase inhibitors. Procurement of this stereochemically defined compound enables quality control of in-house synthetic products through co-injection and retention time comparison.

Quote Request

Request a Quote for (2s,3s,4r,5s)-2-(1h-Benzimidazol-2-Yl)-5-Methylpyrrolidine-3,4-Diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.